molecular formula C7H16N2 B046709 (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine CAS No. 22795-97-7

(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine

Cat. No.: B046709
CAS No.: 22795-97-7
M. Wt: 128.22 g/mol
InChI Key: UNRBEYYLYRXYCG-SSDOTTSWSA-N
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Description

®-(+)-2-Aminomethyl-1-ethylpyrrolidine is a chiral amine compound with a pyrrolidine ring structure. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound’s chirality and functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-2-Aminomethyl-1-ethylpyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable precursor, such as ®-1-ethylpyrrolidine-2-carboxylic acid.

    Reduction: The carboxylic acid group is reduced to an aldehyde using a reducing agent like lithium aluminum hydride.

    Reductive Amination: The aldehyde is then subjected to reductive amination with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to yield ®-(+)-2-Aminomethyl-1-ethylpyrrolidine.

Industrial Production Methods

In industrial settings, the production of ®-(+)-2-Aminomethyl-1-ethylpyrrolidine may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Catalysts and continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-(+)-2-Aminomethyl-1-ethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents like acyl chlorides, isocyanates, or alkyl halides are used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Imines, oximes

    Reduction: Secondary amines, tertiary amines

    Substitution: Amides, ureas, alkylated derivatives

Scientific Research Applications

®-(+)-2-Aminomethyl-1-ethylpyrrolidine has several scientific research applications:

    Chemistry: It is used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.

    Biology: The compound is studied for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-(+)-2-Aminomethyl-1-ethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or activation of biological pathways. The pyrrolidine ring structure provides rigidity and specificity in binding, enhancing its efficacy in various applications.

Comparison with Similar Compounds

Similar Compounds

    (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine: The enantiomer of ®-(+)-2-Aminomethyl-1-ethylpyrrolidine with similar chemical properties but different biological activity.

    2-Aminomethylpyrrolidine: A simpler analog without the ethyl group, used in similar applications but with different reactivity.

    1-Ethylpyrrolidine: A related compound lacking the aminomethyl group, used as a solvent or intermediate in organic synthesis.

Uniqueness

®-(+)-2-Aminomethyl-1-ethylpyrrolidine is unique due to its chiral nature and specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its applications in asymmetric synthesis and medicinal chemistry highlight its importance compared to similar compounds.

Properties

IUPAC Name

[(2R)-1-ethylpyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRBEYYLYRXYCG-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101287983
Record name (2R)-1-Ethyl-2-pyrrolidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22795-97-7
Record name (2R)-1-Ethyl-2-pyrrolidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22795-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-1-Ethyl-2-pyrrolidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 200 ml. glass beaker having inserted therein a porous unglazed cylinder (40 mm. diameter × 140 mm. length) was used as the electrolytic apparatus and a copper plate (40 × 180 mm2) as the cathode and a palladium plate (30 × 40 mm2) as the anode were used. In the anode chamber (the porous unglazed cylinder) was added 50 ml. of a saturated aqueous sodium carbonate solution and in the cathode chamber (the glass beaker) were added 70 ml. of a 2 N aqueous sodium carbonate solution and 30 ml. of methanol. Then, after carrying out pre-electrolysis for several minutes while passing carbon dioxide through the catholyte solution, 1.56 g. of the powder of 1-ethyl-2-nitromethylenepyrrolidine was added to the cathode chamber and current of 1 ampere was electrified for 2.5 hours with stirring at 20°-23° C. while passing carbon dioxide through the catholyte solution to carry out the electrolysis. Then, by treating the product as in Example 1, 1.22 g. of oily 2-aminomethyl-1-ethylpyrrolidine was obtained with a yield of 95%.
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Synthesis routes and methods II

Procedure details

A stock solution of 2-(aminomethyl)-1-ethylpyrrolidine (1.08 M) and DIEA (1.19 M) in CH3CN was prepared and 0.5 mL (containing 69 mg/79 μL, 0.542 mmol amine and 77 mg/104 μL, 0.596 mmol DIEA) was dispensed into each of the 40 mL from the second step. The vials were then shaken on the J-KEM block at about 80° C. for about 15 h. The solutions were cooled to room temperature and taken to dryness in vacuo. The residues were then extracted with ethyl acetate and the extract was washed with brine. The aqueous layers were extracted a second time with ethyl acetate and the combined organic layers were dried over Na2SO4 and passed through a plug of Celite™ into barcoded, tared vials. After concentration in vacuo, masses were determined and yields were calculated, and the compounds were sampled for LC/MS analysis.
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Synthesis routes and methods III

Procedure details

(-)2-Aminomethyl-1-ethylpyrrolidine was similarly prepared using D(-) tartaric acid as resolving agent. b15 ~62° (9.4 g) (α)58925 =-151° (50% chloroform).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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